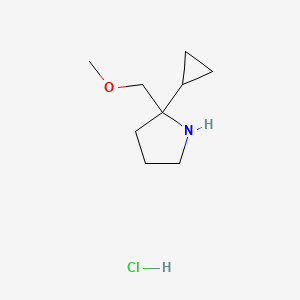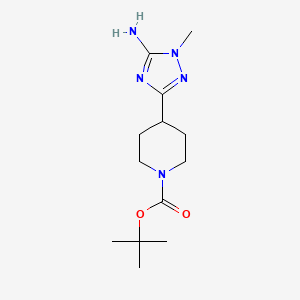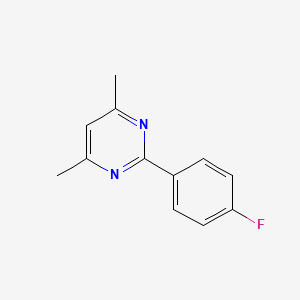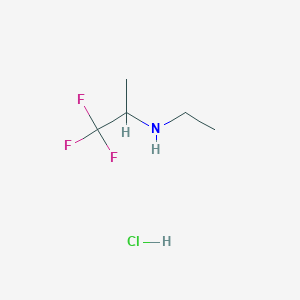
1-Iod-3-Fluorbutan
Übersicht
Beschreibung
1-Iodo-3-fluorobutane is a useful research compound. Its molecular formula is C4H8FI and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Iodo-3-fluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Iodo-3-fluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-fluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Geleigenschaften in der Materialwissenschaft
1-Iod-3-Fluorbutan: spielt eine wichtige Rolle bei der Synthese von 1,2,3-Triazolderivaten, die aufgrund der Iodsubstitution verbesserte Geleigenschaften aufweisen . Diese Derivate sind entscheidend für die Herstellung von Organogelen mit unterschiedlichen Struktureigenschaften und Reaktionsfähigkeit auf bestimmte Reize, wie z. B. Metallionen, was in der Materialwissenschaft für die Entwicklung intelligenter Materialien wertvoll ist.
Organische Synthese
In der organischen Synthese wird This compound verwendet, um Jod- und Fluoratome in organische Moleküle einzubringen . Dies ist besonders nützlich für die Konstruktion komplexer Moleküle bei der Synthese von Agrochemikalien, Farbstoffen und Polymeren, wo die Einführung von Halogenatomen die chemischen und physikalischen Eigenschaften der Verbindungen deutlich verändern kann.
Pharmazeutische Forschung
This compound: dient als Zwischenprodukt in der pharmazeutischen Forschung, insbesondere bei der Synthese verschiedener Medikamente. Seine Reaktivität macht es zu einem wertvollen Reagenz für die Einführung von Halogenatomen in bioaktive Moleküle, was zur Entwicklung neuer medizinischer Verbindungen mit potenziellen Antikrebs-, Entzündungshemmenden oder Antiviralen Eigenschaften führen kann .
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung werden in der Materialwissenschaft genutzt, insbesondere bei der Entwicklung von fluorierten organischen Verbindungen, die als Dielektrika in elektronischen Geräten verwendet werden . Diese Materialien sind unerlässlich, um die Leistung und Effizienz elektronischer Komponenten zu verbessern.
Umweltstudien
In Umweltstudien kann This compound auf seine physikalischen Eigenschaften und Wechselwirkungen mit anderen Chemikalien untersucht werden, was zu unserem Verständnis des Verhaltens von Halogenalkanen in der Umwelt beiträgt . Dieses Wissen ist entscheidend für die Bewertung der Umweltbelastung halogenierter Verbindungen und die Entwicklung sichererer industrieller Praktiken.
Biochemische Anwendungen
In der Biochemie könnte This compound auf sein Potenzial zur Modifizierung von Peptiden und Proteinen durch Halogenierung untersucht werden . Diese Modifikation kann die biologische Aktivität dieser Biomoleküle verändern, was zu neuen Erkenntnissen über ihre Funktion und potenziellen therapeutischen Anwendungen führt.
Wirkmechanismus
Target of Action
1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .
Mode of Action
The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of 1-iodo-3-fluorobutane can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .
Biochemical Pathways
For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.
Pharmacokinetics
Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .
Result of Action
The molecular and cellular effects of 1-iodo-3-fluorobutane’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .
Action Environment
The action, efficacy, and stability of 1-iodo-3-fluorobutane can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .
Biochemische Analyse
Biochemical Properties
1-Iodo-3-fluorobutane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze halogen exchange reactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and the active sites of the enzymes, leading to the formation of new chemical products .
Cellular Effects
1-Iodo-3-fluorobutane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the presence of 1-Iodo-3-fluorobutane in a cellular environment can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Iodo-3-fluorobutane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1-Iodo-3-fluorobutane can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and specific amino acid residues in the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-3-fluorobutane can change over time due to its stability and degradation. Studies have shown that 1-Iodo-3-fluorobutane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Iodo-3-fluorobutane in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Iodo-3-fluorobutane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of 1-Iodo-3-fluorobutane is required to elicit a biological response. At high doses, toxic or adverse effects, such as tissue damage and organ dysfunction, have been reported .
Metabolic Pathways
1-Iodo-3-fluorobutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For example, 1-Iodo-3-fluorobutane can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, 1-Iodo-3-fluorobutane is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, 1-Iodo-3-fluorobutane can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular proteins and enzymes .
Subcellular Localization
The subcellular localization of 1-Iodo-3-fluorobutane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Iodo-3-fluorobutane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can influence the overall cellular response to 1-Iodo-3-fluorobutane .
Eigenschaften
IUPAC Name |
3-fluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-33-8 | |
| Record name | 3-fluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

